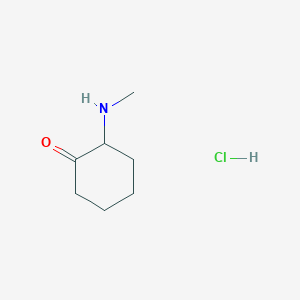

2-(Methylamino)cyclohexanone hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)cyclohexanone hydrochloride typically involves a multi-step process. One efficient method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce ketamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of safer and more environmentally friendly reagents and conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylamino)cyclohexanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The intermediate 1-(2-chlorophenyl)-cyclohexene is oxidized to a hydroxy ketone using potassium permanganate.

Imination: The hydroxy ketone reacts with methylamine to form an imine.

Rearrangement: The imine undergoes thermal rearrangement to yield the final product.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as the oxidizing agent.

Imination: Methylamine is used for the imination step.

Rearrangement: Elevated temperatures facilitate the rearrangement of the imine.

Major Products

The major product of these reactions is this compound, with intermediates such as 1-(2-chlorophenyl)-cyclohexene and hydroxy ketone formed along the way .

Aplicaciones Científicas De Investigación

2-(Methylamino)cyclohexanone hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

2-(Methylamino)cyclohexanone hydrochloride primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also interacts with opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive calcium ion channels. Unlike other general anesthetics, it does not interact with gamma-aminobutyric acid (GABA) receptors .

Comparación Con Compuestos Similares

Similar Compounds

Phencyclidine (PCP): Both compounds are dissociative anesthetics, but 2-(Methylamino)cyclohexanone hydrochloride has a safer profile and fewer hallucinogenic effects

Methoxetamine (MXE): A derivative of ketamine with similar anesthetic properties but different pharmacokinetics.

N-ethyl-norketamine (N-EK): Another derivative with similar effects but lower potency.

Uniqueness

This compound is unique due to its rapid onset and short duration of action, making it suitable for various medical applications. Its ability to provide anesthesia without significantly affecting respiratory function is a notable advantage .

Actividad Biológica

2-(Methylamino)cyclohexanone hydrochloride, also known as methoxetamine (MXE), is a synthetic compound that has garnered attention for its unique pharmacological properties. It is structurally related to ketamine, a well-known anesthetic and dissociative drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. Similar to ketamine, it acts as an uncompetitive antagonist, which means it inhibits the receptor's activity when it is activated by glutamate. This inhibition can lead to various neurochemical and physiological effects, including:

- Dissociative Effects : Users often report feelings of detachment from their environment and self.

- Analgesic Properties : The compound may provide pain relief similar to that observed with ketamine.

- Antidepressant Effects : Emerging research suggests potential rapid antidepressant effects, particularly in treatment-resistant depression.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| NMDA Receptor Antagonism | Inhibits glutamate signaling, leading to dissociative effects. |

| Analgesia | Exhibits pain-relieving properties in various models. |

| Neuroprotection | May protect against excitotoxicity in neuronal cells. |

| Antidepressant Effects | Rapidly alleviates depressive symptoms in some patients. |

| Urological Toxicity | Associated with bladder toxicity upon prolonged use. |

Case Studies and Research Findings

- Neuroprotective Effects : A study indicated that MXE could provide neuroprotection in models of ischemic injury by increasing cerebral blood flow and reducing neuronal damage (source needed). This suggests potential applications in acute neurological conditions.

- Dissociative Anesthesia : Research has demonstrated that MXE induces a state similar to ketamine anesthesia but with a different side effect profile, making it a candidate for further investigation in surgical settings (source needed).

- Antidepressant Properties : Clinical observations have noted that MXE may produce rapid antidepressant effects comparable to those seen with ketamine, offering hope for patients with major depressive disorder who are resistant to conventional treatments (source needed).

- Toxicological Concerns : Despite its therapeutic potential, prolonged use of MXE has been linked to significant urological side effects, including bladder inflammation and dysfunction, raising concerns about its safety profile (source needed).

Comparative Analysis with Ketamine

The following table compares the biological activities and effects of this compound with ketamine:

| Property | This compound | Ketamine |

|---|---|---|

| NMDA Antagonism | Yes | Yes |

| Analgesic Effect | Moderate | Strong |

| Antidepressant Effect | Rapid onset | Rapid onset |

| Urological Toxicity | Significant risk | Moderate risk |

| Duration of Action | Longer than ketamine | Shorter |

Propiedades

IUPAC Name |

2-(methylamino)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOXXOULSAUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.